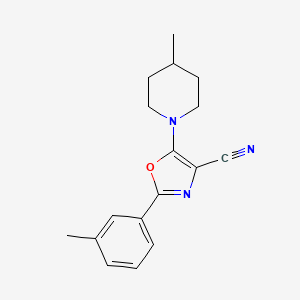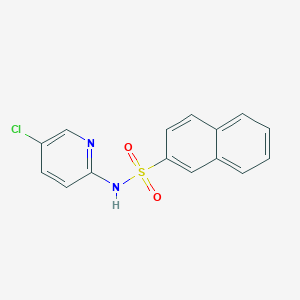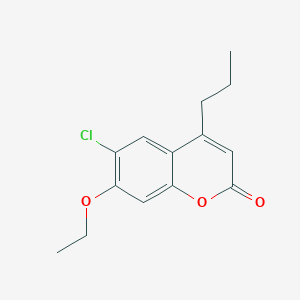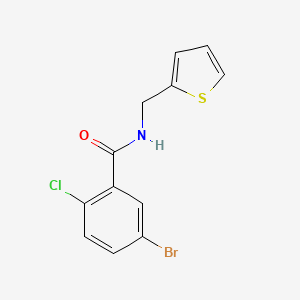
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of MP-10 involves the modulation of dopamine and serotonin neurotransmission. This compound has been found to act as a dopamine and serotonin reuptake inhibitor, which increases the concentration of these neurotransmitters in the synapse. MP-10 has also been found to act as a partial agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP-10 has a wide range of biochemical and physiological effects. This compound has been found to increase locomotor activity and produce rewarding effects in animal models. It has also been found to decrease anxiety-like behavior and produce antidepressant-like effects. MP-10 has also been shown to have potential applications in the treatment of addiction, as it has been found to decrease cocaine self-administration in animal models.
実験室実験の利点と制限
One of the advantages of using MP-10 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using MP-10 in lab experiments is its potential for abuse. This compound has been found to produce rewarding effects in animal models, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on MP-10. One potential area of research is the development of more selective dopamine and serotonin reuptake inhibitors. Another potential area of research is the development of compounds that target specific subtypes of the serotonin receptor. Additionally, further research is needed to fully understand the potential applications of MP-10 in the treatment of addiction, depression, and anxiety disorders.
合成法
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzylamine with 4-methylpiperidine-4-carbonitrile followed by the addition of a mixture of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide and acetic acid to yield the final product, MP-10.
科学的研究の応用
MP-10 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. MP-10 has also been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
特性
IUPAC Name |
2-(3-methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-6-8-20(9-7-12)17-15(11-18)19-16(21-17)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIEHMIZOYDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)


![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)


![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


